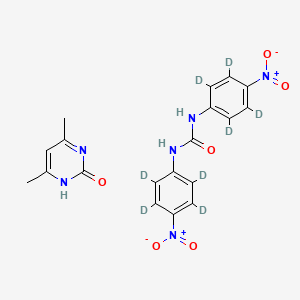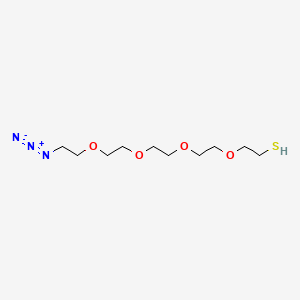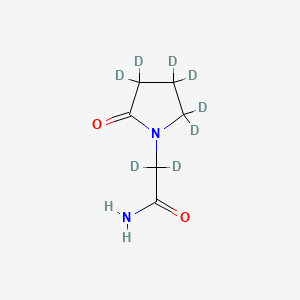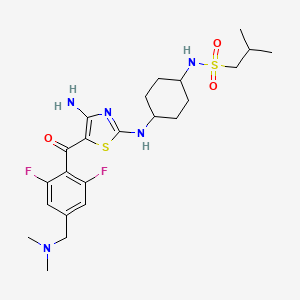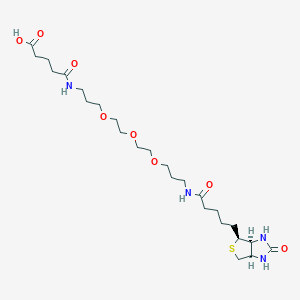![molecular formula C27H41MnN5O4-4 B12411625 (4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;manganese(2+);propanoate](/img/structure/B12411625.png)
(4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;manganese(2+);propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[203104,9014,19]hexacosa-1(26),22,24-triene;manganese(2+);propanoate is a complex organometallic compound featuring a manganese ion coordinated with a unique tetracyclic ligand system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;manganese(2+);propanoate typically involves the coordination of manganese ions with a pre-synthesized tetracyclic ligand. The ligand can be synthesized through a series of cyclization reactions starting from simple organic precursors. The manganese coordination is achieved under inert atmosphere conditions using solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis of the tetracyclic ligand followed by its coordination with manganese ions. The process would require stringent control of reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product.
化学反応の分析
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The manganese center can participate in oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions involving the manganese center can be achieved using reducing agents such as sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the coordinated ligands are replaced by other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various ligands such as phosphines, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield manganese oxides, while substitution reactions can produce a variety of manganese-ligand complexes.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a catalyst in various organic transformations, including oxidation and reduction reactions. Its unique structure allows for selective catalysis, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, the compound’s potential as a therapeutic agent is being explored. Its ability to interact with biological molecules and catalyze specific reactions makes it a candidate for drug development and enzyme mimetics.
Industry
In industry, the compound is used in the development of advanced materials, such as polymers and nanomaterials. Its catalytic properties are harnessed in processes like polymerization and material synthesis.
作用機序
The mechanism by which (4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;manganese(2+);propanoate exerts its effects involves the coordination of the manganese ion with various substrates. The manganese center can facilitate electron transfer processes, enabling oxidation and reduction reactions. The compound’s unique ligand structure provides stability and specificity in its interactions with molecular targets.
類似化合物との比較
Similar Compounds
- (4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;cobalt(2+);propanoate
- (4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;nickel(2+);propanoate
Uniqueness
The uniqueness of (4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;manganese(2+);propanoate lies in its manganese center, which imparts distinct catalytic properties compared to its cobalt and nickel analogs. The manganese ion’s redox potential and coordination chemistry provide unique reactivity and stability, making it particularly valuable in specific catalytic applications.
特性
分子式 |
C27H41MnN5O4-4 |
|---|---|
分子量 |
554.6 g/mol |
IUPAC名 |
(4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;manganese(2+);propanoate |
InChI |
InChI=1S/C21H31N5.2C3H6O2.Mn/c1-3-10-20-18(8-1)22-12-13-23-19-9-2-4-11-21(19)25-15-17-7-5-6-16(26-17)14-24-20;2*1-2-3(4)5;/h5-7,18-21H,1-4,8-15H2;2*2H2,1H3,(H,4,5);/q-4;;;+2/p-2/t18-,19-,20-,21-;;;/m0.../s1 |
InChIキー |
UWHBYSQKQZGMEQ-NDOCQCNASA-L |
異性体SMILES |
CCC(=O)[O-].CCC(=O)[O-].C1CC[C@H]2[C@H](C1)[N-]CC[N-][C@H]3CCCC[C@@H]3[N-]CC4=CC=CC(=N4)C[N-]2.[Mn+2] |
正規SMILES |
CCC(=O)[O-].CCC(=O)[O-].C1CCC2C(C1)[N-]CC[N-]C3CCCCC3[N-]CC4=CC=CC(=N4)C[N-]2.[Mn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]-2-methylsulfonylethanone](/img/structure/B12411546.png)
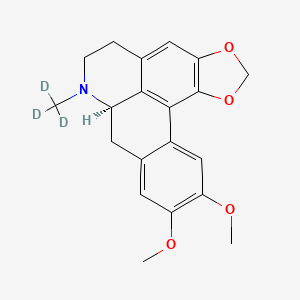

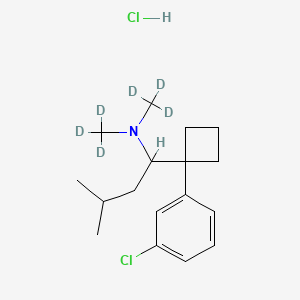
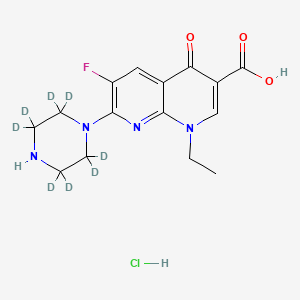
![(1R,3R)-1-[2,6-difluoro-4-[1-(3-fluoropropyl)azetidin-3-yl]oxyphenyl]-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B12411577.png)
